Antiproliferative Activity of Rutacridone vs. Isogravacridone Chlorine (IGC) on Breast Cancer Cells
In a comparative study of six furanoacridone alkaloids from Ruta graveolens, rutacridone was directly evaluated for antiproliferative effects on human breast cancer cell lines. The study identified a distinct potency hierarchy among the analogs. Rutacridone demonstrated less potent activity compared to isogravacridone chlorine (IGC), which emerged as the most active compound in the series . This quantitative comparison allows for precise selection based on required potency levels.
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | IC50 not reported as most potent; less active than IGC |
| Comparator Or Baseline | Isogravacridone chlorine (IGC): IC50 = 2.27 µM (MDA-MB-231), 4.55 µM (MCF-7) |
| Quantified Difference | Rutacridone is less potent than IGC; exact IC50 values for rutacridone not provided in this study, but it was not among the most active compounds. |
| Conditions | MTT assay; human breast cancer cell lines MCF-7 and MDA-MB-231; 72-hour treatment. |
Why This Matters
This data is crucial for researchers seeking to benchmark rutacridone against its most potent congener in the same assay system, ensuring appropriate compound selection for mechanistic or efficacy studies.
